6-Methoxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is a complex organic compound characterized by the presence of methoxy and trifluoromethoxy groups attached to a biphenyl structure with a carbonitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethoxylation of a biphenyl intermediate. This process can be challenging due to the reactivity of trifluoromethoxy reagents. Recent advances have introduced more efficient reagents and conditions to facilitate this transformation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions is often employed to introduce the trifluoromethoxy group efficiently . Additionally, the reaction conditions are carefully controlled to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonitrile group can produce aminobiphenyl derivatives .
Scientific Research Applications
6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . Additionally, the carbonitrile group may participate in hydrogen bonding and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile.
2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine: A biphenyl analogue with a trifluoromethoxy group, used in tuberculosis research.
Uniqueness
6-Methoxy-2’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-3-[2-(trifluoromethoxy)phenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-20-13-7-6-10(9-19)8-12(13)11-4-2-3-5-14(11)21-15(16,17)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHVIKHDRXFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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